molecular formula C10H9N5 B2462935 3-(1H-indol-2-yl)-1H-1,2,4-triazol-5-amine CAS No. 1374408-32-8

3-(1H-indol-2-yl)-1H-1,2,4-triazol-5-amine

Cat. No. B2462935
CAS RN: 1374408-32-8
M. Wt: 199.217
InChI Key: OEORTNQDYIEQMQ-UHFFFAOYSA-N
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Description

3-(1H-indol-2-yl)-1H-1,2,4-triazol-5-amine, also known as IIT, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a heterocyclic compound that contains both an indole and a triazole ring, which makes it a promising candidate for various biological studies.

Scientific Research Applications

Role in Synthesis of Indole Derivatives

Indole derivatives are significant in natural products and drugs . They play a crucial role in cell biology . The compound “3-(1H-indol-2-yl)-1H-1,2,4-triazol-5-amine” could potentially be used in the synthesis of these derivatives .

Treatment of Various Disorders

Indole derivatives have been used for the treatment of cancer cells, microbes, and different types of disorders in the human body . This compound, being an indole derivative, could potentially have similar applications .

Biological Activities

Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . “3-(1H-indol-2-yl)-1H-1,2,4-triazol-5-amine”, as an indole derivative, could potentially exhibit these activities .

Potential Enzyme Inhibitor

Some studies suggest that certain indole derivatives may act as an inhibitor for certain enzymes. For instance, research has investigated its potential to inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism. This compound could potentially have similar inhibitory effects.

Antiviral Activity

Certain indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus . “3-(1H-indol-2-yl)-1H-1,2,4-triazol-5-amine” could potentially have similar antiviral properties .

Antimycobacterial Agents

Certain indole derivatives have been synthesized and reported as antimycobacterial agents . This compound could potentially be used in the development of new antimycobacterial agents .

properties

IUPAC Name

5-(1H-indol-2-yl)-1H-1,2,4-triazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N5/c11-10-13-9(14-15-10)8-5-6-3-1-2-4-7(6)12-8/h1-5,12H,(H3,11,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEORTNQDYIEQMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C3=NC(=NN3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-indol-2-yl)-1H-1,2,4-triazol-5-amine

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